Boc-Thr(PO3Me2)-OH
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Overview
Description
Boc-Thr(PO3Me2)-OH, also known as N-tert-Butoxycarbonyl-O,O-dimethyl-L-threonine phosphate, is a phosphorylated amino acid derivative. It is commonly used in peptide synthesis and biochemical research due to its unique properties, including its ability to introduce a phosphate group into peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Thr(PO3Me2)-OH typically involves the protection of the amino group of threonine with a tert-butoxycarbonyl (Boc) group, followed by the phosphorylation of the hydroxyl group with dimethyl phosphate. The reaction conditions often include the use of strong acids or bases to facilitate the protection and phosphorylation steps. For example, trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while phosphorylating agents like dimethyl phosphorochloridate are used for the phosphorylation step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Boc-Thr(PO3Me2)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like TFA.
Phosphorylation: Introduction of the phosphate group using phosphorylating agents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Phosphorylation: Dimethyl phosphorochloridate is used as a phosphorylating agent.
Major Products Formed
The major products formed from these reactions include phosphorylated peptides and proteins, which are valuable in biochemical research and drug development .
Scientific Research Applications
Boc-Thr(PO3Me2)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of phosphorylated peptides and proteins, which are important for studying protein phosphorylation and signal transduction pathways.
Biology: Helps in the study of protein-protein interactions and enzyme activities.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of biochemical reagents and diagnostic tools
Mechanism of Action
The mechanism of action of Boc-Thr(PO3Me2)-OH involves the introduction of a phosphate group into peptides and proteins. This phosphorylation can alter the activity, stability, and interactions of the target proteins. The molecular targets include serine/threonine kinases and phosphatases, which play crucial roles in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Boc-Tyr-OMe: N-tert-Butoxycarbonyl-L-tyrosine methyl ester.
Boc-Thr-OMe: Methyl (tert-butoxycarbonyl)-L-threoninate
Uniqueness
Boc-Thr(PO3Me2)-OH is unique due to its phosphorylated threonine residue, which is not commonly found in other Boc-protected amino acids. This unique feature makes it particularly valuable for studying phosphorylation-related processes and developing phosphorylated peptides .
Properties
Molecular Formula |
C11H22NO8P |
---|---|
Molecular Weight |
327.27 g/mol |
IUPAC Name |
(2S,3R)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C11H22NO8P/c1-7(20-21(16,17-5)18-6)8(9(13)14)12-10(15)19-11(2,3)4/h7-8H,1-6H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 |
InChI Key |
JUSXWTSHOQYBSD-SFYZADRCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC |
Origin of Product |
United States |
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